molecular formula C8H8ClFN2 B12931090 2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

Cat. No.: B12931090
M. Wt: 186.61 g/mol
InChI Key: QRIPOZBJCGWDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride is an organic compound with a complex structure that includes an aminomethyl group, a fluorine atom, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-fluorobenzonitrile, followed by reduction to form the corresponding amine. The aminomethyl group is then introduced through a reaction with formaldehyde and hydrogen cyanide, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or diethyl ether .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-5-fluorobenzonitrile hydrochloride
  • 2-(Aminomethyl)-4-chlorobenzonitrile hydrochloride
  • 2-(Aminomethyl)-4-bromobenzonitrile hydrochloride

Uniqueness

2-(Aminomethyl)-4-fluorobenzonitrile hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs with different halogen substitutions .

Properties

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

2-(aminomethyl)-4-fluorobenzonitrile;hydrochloride

InChI

InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)7(3-8)5-11;/h1-3H,5,11H2;1H

InChI Key

QRIPOZBJCGWDMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CN)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.